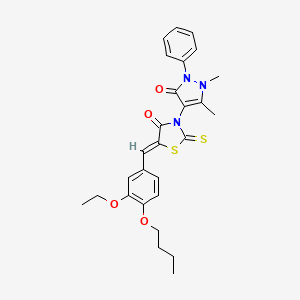
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a mouthful, but its structure is intriguing! Let’s break it down. The IUPAC name reveals its components:
- The “5Z” indicates a Z-isomer (geometric isomer) at the fifth position.
- The benzimidazole moiety (1H-benzimidazol-2-ylmethylidene) contributes to its aromatic character.
- The 3-(3-chloro-4-fluorophenyl) group adds halogens for specificity.
- The 2-thioxo-1,3-thiazolidin-4-one portion imparts a thiazolidine ring with a sulfur atom.
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes exist, but one common method involves condensation reactions. For instance:
Knoevenagel Condensation: Reacting benzimidazole-2-carbaldehyde with 3-(3-chloro-4-fluorophenyl)acryloyl chloride in the presence of a base yields the desired compound.
Thiazolidinone Formation: The final step involves cyclization of the intermediate with Lawesson’s reagent (P4S10) to form the thiazolidinone ring.
Industrial Production:: Industrial-scale synthesis typically employs continuous-flow processes, optimizing yields and minimizing waste.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: Halogen atoms can undergo nucleophilic substitution reactions.
Base: Used in Knoevenagel condensation.
Lawesson’s Reagent: For cyclization.
Hydride Reducing Agents: For carbonyl reduction.
- The desired compound itself.
- Oxidized or reduced derivatives.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Medicine: Investigated as potential antitumor agents due to its benzimidazole and thiazolidinone moieties.
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Industry: Employed in the synthesis of other pharmaceuticals.
Mécanisme D'action
The compound’s mechanism involves:
Molecular Targets: Interaction with specific proteins or enzymes.
Pathways: Modulation of cellular processes (e.g., apoptosis, cell cycle).
Comparaison Avec Des Composés Similaires
While there are no direct analogs, its unique combination of benzimidazole, halogens, and thiazolidinone sets it apart.
Propriétés
Formule moléculaire |
C17H9ClFN3OS2 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
5-(benzimidazol-2-ylidenemethyl)-3-(3-chloro-4-fluorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H9ClFN3OS2/c18-10-7-9(5-6-11(10)19)22-16(23)14(25-17(22)24)8-15-20-12-3-1-2-4-13(12)21-15/h1-8,23H |
Clé InChI |
IJSCAXMPZFCIML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=C(C=C4)F)Cl)O)N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![2-Thiopheneethanamine, beta-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12129517.png)



![4-ethoxy-N-[(2Z)-4-[4-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129551.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12129554.png)
![12-Benzoyl-21-methyl-13,21-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicos-11-en-20-one](/img/structure/B12129572.png)
![(4E)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12129575.png)
